5-(2,3-Difluorophenyl)-3-iodopyridin-2-amine
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Overview
Description
5-(2,3-Difluorophenyl)-3-iodopyridin-2-amine is a chemical compound that features both fluorine and iodine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)-3-iodopyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)-3-iodopyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-(2,3-Difluorophenyl)-3-iodopyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)-3-iodopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can facilitate its incorporation into larger molecular structures. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure.
3-(2,3-Difluorophenyl)-3-methoxypyrrolidine: Another compound with a difluorophenyl group, but with a pyrrolidine ring instead of a pyridine ring.
Uniqueness
5-(2,3-Difluorophenyl)-3-iodopyridin-2-amine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H7F2IN2 |
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Molecular Weight |
332.09 g/mol |
IUPAC Name |
5-(2,3-difluorophenyl)-3-iodopyridin-2-amine |
InChI |
InChI=1S/C11H7F2IN2/c12-8-3-1-2-7(10(8)13)6-4-9(14)11(15)16-5-6/h1-5H,(H2,15,16) |
InChI Key |
PQEXVUBXHGDFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)N)I |
Origin of Product |
United States |
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